N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a cyclopenta[c]pyrazole core fused with a 1,1-dioxothiolan (sulfolane) ring and an N-(3-acetylphenyl)carboxamide substituent. The 1,1-dioxothiolan moiety introduces a sulfone group, which enhances metabolic stability and electronic properties compared to non-oxidized sulfur heterocycles. The 3-acetylphenyl group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(23)13-4-2-5-14(10-13)20-19(24)18-16-6-3-7-17(16)21-22(18)15-8-9-27(25,26)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYJNMDHVHWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Core Heterocycles: The target’s cyclopenta[c]pyrazole core provides a fused bicyclic system, offering greater conformational restraint than monocyclic pyrazoles (e.g., compound 8) or thiophenes (e.g., Chemlyte 895920-80-6). This rigidity may enhance target binding specificity . Thiolan vs. Thiophene: The 1,1-dioxothiolan group in the target introduces a sulfone, improving solubility and oxidative stability compared to thiophene-based analogues (e.g., Chemlyte 895920-80-6), which lack sulfone groups .
Substituent Effects: The 3-acetylphenyl group in the target and Chemlyte 895920-80-6 suggests shared electronic effects, but the fused sulfolane-pyrazole system in the target may reduce metabolic degradation compared to thiophene-carboxamides. Nitro vs.
Synthetic Routes: The target likely employs carbodiimide-mediated coupling (as in ), whereas pyrano-pyrazoles (11a-b) use condensations with malononitrile under reflux . Microwave-assisted methods (e.g., ) are absent in the target’s synthesis but highlight alternative approaches for heterocycle formation .
Biological Relevance :
- While compound 8 is explicitly linked to kinase activation , the target’s sulfolane moiety may confer unique pharmacokinetic advantages, such as prolonged half-life. Diarylpyrazoles (5a-c ) demonstrate anti-inflammatory activity, suggesting the target’s diaryl-like structure could be explored for similar applications .
Research Findings and Implications
- Synthetic Efficiency: Carbodiimide-mediated couplings (e.g., HATU/EDCI) yield high-purity carboxamides but require stringent anhydrous conditions, unlike reflux-based methods for pyrano-pyrazoles .
- Structure-Activity Relationships (SAR): The sulfolane ring’s electron-withdrawing nature may increase binding affinity to sulfhydryl-containing enzyme active sites compared to non-sulfonated analogues.
- Limitations: No direct biological data for the target compound are available in the evidence, necessitating further in vitro studies to validate hypothesized kinase interactions.
Biological Activity
N-(3-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound is characterized by a cyclopenta[c]pyrazole core and a thiolane ring, with an acetylphenyl group that enhances its biological properties. The molecular formula is with a molecular weight of approximately 387.45 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes relevant to disease states.
- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways, thereby modulating physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in infection control.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anti-inflammatory | Decreases inflammation markers in vitro | |
| Antimicrobial | Effective against bacteria and fungi |
Case Studies
- Antioxidant Study : A study investigated the antioxidant capacity of similar pyrazole compounds using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radicals compared to control groups .
- Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives could effectively lower levels of pro-inflammatory cytokines in animal models of arthritis, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiolane derivatives and pyrazole precursors. Key steps include:
- Coupling reactions : Use catalysts like palladium complexes for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .
- Condition optimization : Adjust temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to enhance yield. Monitor purity via HPLC at each step .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Q. How can the molecular structure and stereochemistry of this compound be rigorously confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to assign proton environments and confirm connectivity of the cyclopenta[c]pyrazole core .
- X-ray crystallography : Resolve the 3D conformation, including bond angles (e.g., thiolan-3-yl dihedral angles) and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Address discrepancies through:
- Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins under standardized buffer conditions (pH 7.4, 25°C) .
- Cell-based validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled ATP levels to account for kinase activity variability .
- Computational modeling : Perform molecular dynamics simulations to assess conformational flexibility impacting target engagement .
Q. What strategies are recommended for designing analogs with improved metabolic stability while retaining bioactivity?
- Methodological Answer : Prioritize functional group modifications guided by structure-activity relationship (SAR) studies:
- Bioisosteric replacement : Substitute the 3-acetylphenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic resistance .
- Prodrug approaches : Introduce ester or amide prodrug motifs at the carboxamide group to improve solubility and reduce hepatic clearance .
- In vitro ADME screening : Use hepatic microsomal assays (human/rat) to quantify CYP450-mediated degradation and guide structural tweaks .
Q. How can the electronic effects of the 1,1-dioxo-thiolan-3-yl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Investigate via:
- Kinetic studies : Measure reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, acetonitrile) to assess sulfone group electrophilicity .
- DFT calculations : Compute partial charges and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .
- Isotopic labeling : Use -labeled dioxo-thiolan groups to track oxygen retention during substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
